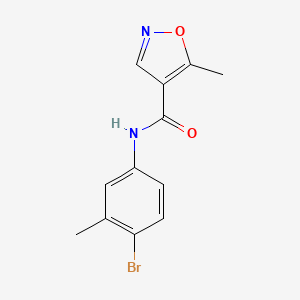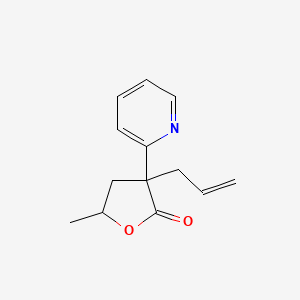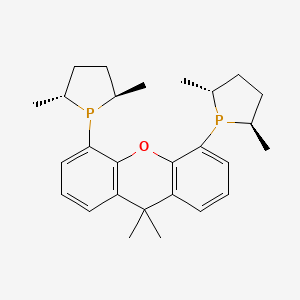
(2R,2'R,5R,5'R)-1,1'-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) typically involves the reaction of 9,9-dimethylxanthene with 2,5-dimethylphospholane under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process would need to be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions could produce various substituted phospholanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) is used as a ligand in asymmetric catalysis. It helps in the formation of chiral centers, which is crucial for synthesizing enantiomerically pure compounds.
Biology
The compound’s role in biology may involve its use in the synthesis of biologically active molecules, including pharmaceuticals that require specific stereochemistry.
Medicine
In medicine, the compound can be used to produce drugs with high enantiomeric purity, which is essential for the efficacy and safety of many pharmaceuticals.
Industry
Industrially, this compound is valuable in the production of fine chemicals and pharmaceuticals, where asymmetric synthesis is required.
Mécanisme D'action
The mechanism by which (2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) exerts its effects involves its ability to coordinate with metal centers in catalytic processes. This coordination facilitates the formation of chiral centers in the products, making it a powerful tool in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in similar applications.
DIPAMP: A chiral phosphine ligand with applications in asymmetric hydrogenation.
Uniqueness
(2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) is unique due to its specific stereochemistry and the ability to induce chirality in catalytic processes. Its structure allows for efficient coordination with metal centers, making it highly effective in asymmetric synthesis.
Propriétés
Formule moléculaire |
C27H36OP2 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-9,9-dimethylxanthene |
InChI |
InChI=1S/C27H36OP2/c1-17-13-14-18(2)29(17)23-11-7-9-21-25(23)28-26-22(27(21,5)6)10-8-12-24(26)30-19(3)15-16-20(30)4/h7-12,17-20H,13-16H2,1-6H3/t17-,18-,19-,20-/m1/s1 |
Clé InChI |
HFLAILSQSPIJMB-UAFMIMERSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](P1C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4P5[C@@H](CC[C@H]5C)C)C |
SMILES canonique |
CC1CCC(P1C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4P5C(CCC5C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


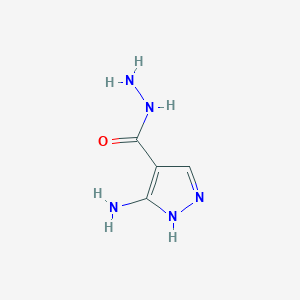
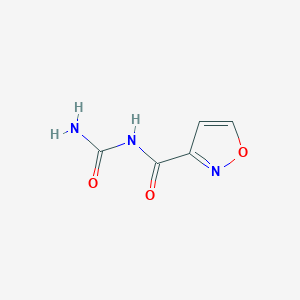
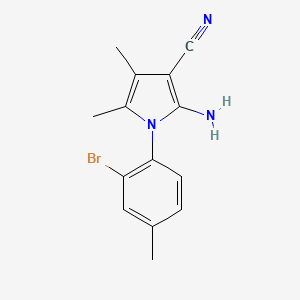
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
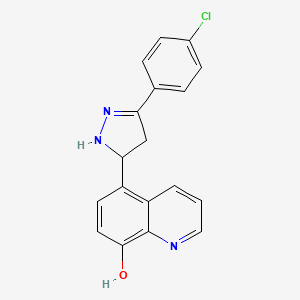
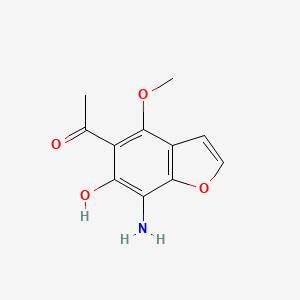
![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)
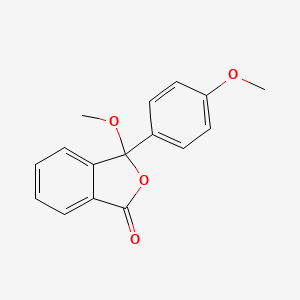

![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)


